2,3-Dimethylhexane (CAS 584-94-1) is an asymmetrically branched C8 alkane utilized primarily as a high-purity analytical standard and a specialized reference material in thermochemical and combustion kinetics research [1]. Characterized by a molecular weight of 114.23 g/mol, a boiling point of 115.6 °C, and a liquid density of 0.712 g/mL at 20 °C, this compound occupies a distinct physicochemical space between linear alkanes and highly branched isomers [1]. In industrial and laboratory procurement, it is predominantly sourced for Detailed Hydrocarbon Analysis (DHA) calibration mixtures, such as PIANO standards, and for validating predictive models of fuel autoignition and engine knock behavior where precise structural asymmetry is required .
Procuring a generic 'octane' or substituting 2,3-dimethylhexane with common alternatives like n-octane or 2,2,4-trimethylpentane (isooctane) fundamentally compromises both chromatographic resolution and kinetic modeling [1]. In capillary gas chromatography, the specific methyl branching at the 2- and 3-positions dictates a unique retention index that cannot be replicated by linear or symmetrically branched isomers, leading to critical misidentifications in petroleum QA/QC . Furthermore, in combustion research, the distinct steric hindrance of 2,3-dimethylhexane yields specific autoignition delay times and an intermediate Research Octane Number (RON = 73.4) that deviates significantly from the baseline reference fuels, making it irreplaceable for training accurate machine learning models and chemical kinetic mechanisms [1].
In ASTM D6729/D6730 detailed hydrocarbon analysis, 2,3-dimethylhexane serves as a non-interchangeable isoparaffinic retention marker . Due to its specific structural branching, it exhibits a boiling point of 115.6 °C, placing its gas chromatographic elution precisely between highly branched isomers like 2,2,4-trimethylpentane (99.3 °C) and linear n-octane (125.6 °C) . Substituting it with n-octane or isooctane would completely invalidate the retention index calibration for the C8 isoparaffin cluster, leading to misidentification of fuel components .
| Evidence Dimension | Boiling Point / GC Elution Marker |
| Target Compound Data | 115.6 °C (mid-elution C8 isoparaffin marker) |
| Comparator Or Baseline | n-Octane (125.6 °C) and 2,2,4-Trimethylpentane (99.3 °C) |
| Quantified Difference | 10.0 °C to 16.3 °C differential dictating distinct retention times |
| Conditions | Capillary Gas Chromatography (ASTM D6729/D6730) |
Procurement of the exact 2,3-dimethylhexane isomer is mandatory for formulating accurate PIANO standards used in quantitative refinery and petrochemical QA/QC.
2,3-Dimethylhexane provides a critical intermediate calibration point for predictive combustion and engine knock models[1]. Unlike the primary reference fuels 2,2,4-trimethylpentane (RON = 100) and n-heptane (RON = 0), or linear n-octane (RON < 0), 2,3-dimethylhexane exhibits a Research Octane Number (RON) of 73.4 and a Motor Octane Number (MON) of 78.9 [1]. This specific RON/MON profile, driven by its asymmetric methyl branching at the 2- and 3-positions, makes it an essential target for validating artificial neural networks (ANNs) and NMR-based octane prediction algorithms where generic or highly symmetric isomers fail to capture mid-range knocking behavior [1].
| Evidence Dimension | Research Octane Number (RON) |
| Target Compound Data | RON = 73.4 |
| Comparator Or Baseline | 2,2,4-Trimethylpentane (RON = 100) and n-Octane (RON < 0) |
| Quantified Difference | Provides a ~26-point RON offset from the isooctane upper baseline |
| Conditions | Cooperative Fuel Research (CFR) engine testing (ASTM D2699) |
Researchers developing fuel prediction algorithms must procure 2,3-dimethylhexane to train models on asymmetric, moderately branched alkanes that bridge the gap between linear and highly branched extremes.
In fundamental combustion research, the specific steric hindrance of 2,3-dimethylhexane alters its autoignition delay times compared to other C8 isomers. Its standard liquid enthalpy of formation is quantified at -252.6 kJ/mol, which differs thermodynamically from linear n-octane (-249.7 kJ/mol) and highly branched 2,2,4-trimethylpentane (-259.3 kJ/mol) [1]. This precise thermochemical footprint means that substituting 2,3-dimethylhexane with a generic octane isomer in shock tube experiments will yield inaccurate kinetic mechanisms for C-H and C-C bond cleavage during the low-temperature oxidation phase of fuel mixtures [1].
| Evidence Dimension | Standard Liquid Enthalpy of Formation (ΔfH°liquid) |
| Target Compound Data | -252.6 kJ/mol |
| Comparator Or Baseline | n-Octane (-249.7 kJ/mol) and 2,2,4-Trimethylpentane (-259.3 kJ/mol) |
| Quantified Difference | 2.9 to 6.7 kJ/mol variance in formation enthalpy |
| Conditions | Standard thermodynamic conditions (298.15 K) |
Accurate chemical kinetic modeling of gasoline and aviation fuels requires the exact 2,3-dimethylhexane isomer to correctly simulate the autoignition behavior of moderately branched fuel fractions.
As an essential isoparaffinic marker, 2,3-dimethylhexane is procured for formulating PIANO (Paraffins, Isoparaffins, Aromatics, Naphthenes, Olefins) standards . It is strictly required for calibrating high-resolution capillary gas chromatography systems under ASTM D6729 and D6730 methodologies, ensuring accurate quantification of complex refinery streams .
Due to its specific RON of 73.4 and MON of 78.9, 2,3-dimethylhexane is an ideal intermediate calibration compound [1]. It is utilized by petrochemical data scientists to train machine learning models and NMR-based algorithms that predict the engine knock behavior of novel hydrocarbon-ethanol and gasoline-ethanol blends [1].
In combustion kinetics, the unique thermochemical profile and steric hindrance of 2,3-dimethylhexane make it a critical target for autoignition studies[1]. Researchers procure this exact isomer to develop and validate low-temperature oxidation mechanisms for asymmetrically branched alkanes, which are critical components of modern aviation and automotive fuels [1].
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